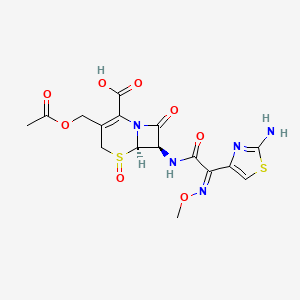
Ceftioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ceftiofur is a third-generation cephalosporin antibiotic, first described in 1987. It is primarily used in veterinary medicine and is effective against a wide range of Gram-positive and Gram-negative bacteria. Ceftiofur is resistant to beta-lactamase, an enzyme that many bacteria produce to resist antibiotics .
Preparation Methods
Ceftiofur can be synthesized through various methods. One common method involves the reaction of cephalosporin acid with thiazolylamine and methoxyiminoacetic acid. The reaction is carried out in the presence of a base such as triethylamine and a solvent like methylene dichloride. The product is then purified through extraction and crystallization .
Industrial production methods often involve the preparation of ceftiofur hydrochloride or ceftiofur sodium. For example, ceftiofur hydrochloride can be prepared by adding ceftiofur to a solvent mixture, followed by the addition of a suspending agent and a bacteriostatic agent. The mixture is then processed through high-speed shearing and sterilized to obtain the final product .
Chemical Reactions Analysis
Ceftiofur undergoes various chemical reactions, including:
Oxidation: Ceftiofur can be oxidized to form desfuroylceftiofur, which also has antibiotic activity.
Reduction: Reduction reactions can modify the cephalosporin ring structure, affecting its antibacterial properties.
Substitution: Ceftiofur can undergo substitution reactions where functional groups on the molecule are replaced with other groups, potentially altering its activity and spectrum of effectiveness.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ceftiofur is widely used in scientific research, particularly in veterinary medicine. It is used to treat respiratory infections in cattle, swine, and poultry. Research has shown that ceftiofur is effective in reducing the prevalence of bacterial infections and improving animal health .
In addition to its veterinary applications, ceftiofur is also studied for its potential use in human medicine due to its broad-spectrum activity and resistance to beta-lactamase. Researchers are exploring its effectiveness against various bacterial pathogens and its potential role in combating antibiotic resistance .
Mechanism of Action
Ceftiofur exerts its antibacterial effects by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. These proteins are essential for the cross-linking of peptidoglycan chains, which provide strength and rigidity to the cell wall. By inhibiting PBPs, ceftiofur disrupts cell wall synthesis, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Ceftiofur is part of the cephalosporin class of antibiotics, which includes other compounds such as ceftriaxone, cefotaxime, and cefepime. Compared to these antibiotics, ceftiofur is unique in its veterinary applications and its resistance to beta-lactamase .
Ceftriaxone: Used primarily in human medicine, effective against a wide range of bacteria.
Cefotaxime: Similar to ceftriaxone, used in human medicine for treating severe bacterial infections.
Cefepime: A fourth-generation cephalosporin with a broader spectrum of activity compared to ceftiofur.
Ceftiofur’s uniqueness lies in its specific formulation for veterinary use and its effectiveness in treating respiratory infections in livestock.
Properties
Molecular Formula |
C16H17N5O8S2 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N5O8S2/c1-6(22)29-3-7-5-31(27)14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-28-2)8-4-30-16(17)18-8/h4,10,14H,3,5H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9-/t10-,14-,31?/m1/s1 |
InChI Key |
MMQXRUYUBYWTDP-LNXFEASCSA-N |
SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)S(=O)C1)C(=O)O |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)S(=O)C1)C(=O)O |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)S(=O)C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















